GSK-J1 Sodium Salt is a chemical compound recognized for its role as a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylases, specifically Jumonji domain-containing protein 3 and UTX. These enzymes are crucial in regulating gene expression, influencing processes such as cell differentiation, development, inflammation, and cancer progression. By inhibiting these demethylases, GSK-J1 Sodium Salt promotes the accumulation of trimethylated H3K27, leading to gene transcription repression, which has significant implications for therapeutic strategies targeting inflammatory diseases and cancers .
The synthesis of GSK-J1 Sodium Salt involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, focusing on maximizing yield and purity through controlled reaction conditions and multiple purification steps such as crystallization and chromatography .
GSK-J1 Sodium Salt features a complex molecular structure characterized by a pyrimidine core integrated with a benzazepine moiety. The specific arrangement of atoms contributes to its biological activity as an inhibitor of histone demethylases. The molecular formula is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.38 g/mol. Detailed structural data can be obtained through crystallography studies or computational modeling .
GSK-J1 Sodium Salt primarily undergoes several types of chemical reactions:
Common reagents used in these reactions include nucleophiles or electrophiles under mild to moderate conditions for substitution reactions, while oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are utilized for oxidation-reduction processes. The major products from these reactions are various substituted derivatives of GSK-J1 Sodium Salt, which can be further evaluated for their biological effects .
The mechanism of action for GSK-J1 Sodium Salt is centered on its inhibition of JMJD3 and UTX demethylases. By binding selectively to these enzymes, GSK-J1 disrupts their ability to demethylate H3K27, resulting in increased levels of H3K27 trimethylation (H3K27me3). This accumulation leads to transcriptional repression of genes involved in inflammatory responses and cancer progression.
Experimental data demonstrate that treatment with GSK-J1 enhances H3K27me3 recruitment at the promoters of inflammatory genes, effectively reducing their expression during inflammatory stimuli like lipopolysaccharide exposure. This suggests that GSK-J1 can modulate inflammatory signaling pathways by altering histone methylation states .
GSK-J1 Sodium Salt exhibits distinct physical properties:
Chemical properties include its ability to undergo various substitution and redox reactions, which are essential for its functionality as an inhibitor in biochemical assays .
GSK-J1 Sodium Salt has several significant applications in scientific research:
GSK-J1 sodium salt (CAS 1797832-71-3) is the pharmaceutically optimized form of the histone demethylase inhibitor GSK-J1 (free acid CAS 1373422-53-7). Its systematic IUPAC name is sodium 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate [4] [7]. The compound features a molecular formula of C₂₂H₂₂N₅O₂·Na, resulting in a calculated molecular weight of 411.43 g/mol [5] [7]. This contrasts with the free acid form (GSK-J1, C₂₂H₂₃N₅O₂), which has a molecular weight of 389.45 g/mol. The sodium salt formation occurs at the terminal carboxylic acid group of the β-alanine side chain, enhancing aqueous solubility while preserving the core pharmacophore responsible for demethylase inhibition [3] [5].
Table 1: Molecular Characteristics of GSK-J1 and Its Sodium Salt
Property | GSK-J1 (Free Acid) | GSK-J1 Sodium Salt |
---|---|---|
CAS Number | 1373422-53-7 | 1797832-71-3 |
Molecular Formula | C₂₂H₂₃N₅O₂ | C₂₂H₂₂N₅O₂·Na |
Molecular Weight (g/mol) | 389.45 | 411.43 |
Key Functional Group | Free carboxylic acid | Carboxylate sodium salt |
Biophysical characterization reveals that GSK-J1 sodium salt maintains the core structural features essential for targeting the catalytic domain of JMJD3/KDM6B. While crystallographic data specifically for the sodium salt remains limited in public databases, extensive profiling using thermal shift assays (differential scanning fluorimetry) demonstrates significant binding selectivity. When profiled against a phylogenetic panel of human 2-oxoglutarate (2-OG) oxygenases, GSK-J1 induced substantial thermal shifts (>2.5°C) only with H3K27me3 demethylases (KDM6 subfamily), confirming minimal cross-reactivity with other Jumonji family members [2]. This selectivity profile is corroborated by AlphaScreen assays showing potent inhibition of JMJD3/KDM6B (IC₅₀ = 60 nM) and UTX/KDM6A (IC₅₀ = 56 µM), with significantly weaker activity against related demethylases like JMJD2E (IC₅₀ = 19.6 µM) and JARID1B (IC₅₀ = 0.95 µM) [2] [8]. Spectroscopic signatures include the characteristic SMILES string [Na+].[O-]C(=O)CCNC1=CC(=NC(=N1)C1=CC=CC=N1)N1CCC2C=CC=CC=2CC1
[7] and InChIKey RAIROFAAPRKDPT-UHFFFAOYSA-M
[4], which facilitate compound identification in analytical workflows.
Table 2: Biophysical and Selectivity Profiling of GSK-J1 Sodium Salt
Characterization Method | Key Findings |
---|---|
Thermal Shift Assay (Tm) | >2.5°C shift only with KDM6 enzymes; no significant shifts with other JmjC KDMs |
AlphaScreen Assay | IC₅₀ = 60 nM (KDM6B); IC₅₀ = 56 µM (KDM6A); >100-fold selectivity over KDM4/5 |
SMILES | [Na+].[O-]C(=O)CCNC1=CC(=NC(=N1)C1=CC=CC=N1)N1CCC2C=CC=CC=2CC1 |
InChIKey | RAIROFAAPRKDPT-UHFFFAOYSA-M |
The sodium salt form dramatically improves the aqueous solubility profile compared to the parent free acid. GSK-J1 sodium salt demonstrates satisfactory solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (121.5 mM), enabling preparation of concentrated stock solutions for biological studies [3] [10]. However, stability assessments indicate sensitivity to aqueous environments and temperature fluctuations. Long-term storage recommendations include -80°C for 2 years or -20°C for 1 year when stored in anhydrous DMSO under inert conditions [3] [10]. In biological matrices such as cell culture media, the compound exhibits moderate stability, with hydrolysis studies showing degradation half-lives exceeding 8 hours at 37°C in phosphate-buffered saline (pH 7.4). This stability profile necessitates careful handling during in vitro experiments—specifically, preparation of fresh working solutions from concentrated stocks and avoidance of repeated freeze-thaw cycles to prevent precipitation or hydrolysis [3] [8]. The sodium salt's hygroscopic nature also warrants desiccated storage to maintain chemical integrity [5].
Table 3: Solubility and Stability Profile
Property | Conditions | Performance |
---|---|---|
Solubility in DMSO | 25°C | 50 mg/mL (121.5 mM) |
Aqueous Solubility | PBS, pH 7.4, 25°C | <1 mg/mL (requires solubilizers) |
Solid-state Stability | -20°C (desiccated) | >1 year |
Solution Stability | -80°C in DMSO | 2 years |
4°C in DMSO | Limited (<1 week) | |
Biological Matrix Half-life | PBS, pH 7.4, 37°C | >8 hours |
The synthesis of GSK-J1 sodium salt proceeds through a multi-step sequence starting from the free acid precursor. The original synthetic route, as described by Kruidenier et al. (2012), involves:
Table 4: Key Synthetic and Purification Parameters
Synthetic Stage | Critical Parameters | Quality Control Metrics |
---|---|---|
Free Acid Synthesis | Anhydrous conditions, temperature control | HPLC purity >98% |
Sodium Salt Formation | Stoichiometric NaOH, ethanol/water solvent system | Residual solvents < ICH limits |
Crystallization | Controlled cooling rate, seeding | Crystal morphology, particle size distribution |
Purification | Reverse-phase C18 chromatography | Purity >95% (HPLC-UV) |
Final Product Analysis | LC-MS, elemental analysis, NMR | Sodium content: 5.4-5.6% (theoretical 5.59%) |
To overcome inherent pharmacokinetic limitations—particularly limited cellular permeability due to the anionic carboxylate—the ethyl ester prodrug GSK-J4 was developed. This derivatization strategy employs:
Table 5: Comparative Properties of GSK-J1 Sodium Salt and Its Prodrug
Property | GSK-J1 Sodium Salt | GSK-J4 (Ethyl Ester Prodrug) |
---|---|---|
Chemical Modification | Sodium carboxylate | Ethyl ester (hydrochloride salt) |
LogP (Predicted) | -0.5 | 2.8 |
Cell Permeability | Low (Papp <1 × 10⁻⁶ cm/s) | High (Papp >20 × 10⁻⁶ cm/s) |
Bioactivation Mechanism | N/A | Esterase hydrolysis |
Time to Max Intracellular Concentration | 4-6 hours | <30 minutes |
Primary Application | In vitro enzyme assays | Cellular and animal models |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7